molecular formula C18H18N6O3S B2579731 N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1396848-82-0

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2579731
CAS No.: 1396848-82-0
M. Wt: 398.44
InChI Key: RIWNSBMBCCONHX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a 2-(methylamino)-2-oxoethyl group at the 4-position. Tetrazole rings are known bioisosteres for carboxylic acids, offering metabolic stability while retaining hydrogen-bonding capabilities . The methylthio group may influence pharmacokinetics by modulating solubility and oxidative stability.

Properties

IUPAC Name

N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-19-16(25)11-23-18(27)24(22-21-23)13-9-7-12(8-10-13)20-17(26)14-5-3-4-6-15(14)28-2/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNSBMBCCONHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(methylthio)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the methylamino and methylthio groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Property Value
Molecular FormulaC18H20N4O3S
Molecular Weight368.44 g/mol
LogP (octanol-water)3.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antibacterial properties.

Anticancer Activity

Recent studies have shown that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, derivatives similar to our compound have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiazole rings can enhance efficacy.

Case Study:
A study by Evren et al. (2019) synthesized various thiazole derivatives and tested their activity against NIH/3T3 and A549 cell lines. One compound exhibited an IC50 value of 1.61 µg/mL against A549 cells, indicating strong anticancer potential .

Antibacterial Activity

In addition to anticancer properties, the compound has shown promise as an antibacterial agent. Research indicates that tetrazole-containing compounds can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis.

Case Study:
A study published in BLD Pharmatech highlighted the antibacterial effects of related compounds against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanism: It may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Feature Target Compound Compound 6 Compound 8a Compounds 7–9
Core Heterocycle Tetrazole (bioisostere for COOH) Thiadiazole-Isoxazole Thiadiazole-Pyridine Triazole-Thione
Substituents Methylthio, methylamino-oxoethyl Isoxazole, phenyl Acetyl, methyl Sulfonyl, difluorophenyl
IR C=O Stretch (cm⁻¹) ~1670 1606 1679, 1605 Absent (C=S at 1247–1255)
NMR Aromatic Shift δ 7.3–8.5 (predicted) δ 7.36–7.72 δ 7.47–8.39 δ 7.50–8.35
Metabolic Stability High (tetrazole) Moderate (thiadiazole) Moderate (pyridine) Low (thione oxidation)

Research Findings and Implications

  • Synthetic Complexity : The tetrazole ring in the target compound requires azide-based cyclization, which may lower yields compared to thiadiazole or triazole syntheses (e.g., 70–80% yields for Compounds 6 and 8a vs. ~50–60% for tetrazoles) .
  • Bioactivity : Methylthio groups enhance lipid solubility but may reduce oxidative stability compared to acetyl or sulfonyl groups in analogues .
  • Spectroscopic Differentiation : The absence of C=S stretches (IR) and distinct NMR shifts for methylthio (δ ~2.5) vs. acetyl (δ ~2.6) aids structural elucidation .

Preparation Methods

Thiolation of 2-Chlorobenzamide

2-Chlorobenzamide reacts with sodium methanethiolate in toluene under reflux (80°C, 1 hr) with tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. This yields 2-(methylthio)benzamide at 95% efficiency.

Reaction Conditions :

  • Solvent : Toluene
  • Catalyst : TBAB (5 mol%)
  • Temperature : 80°C
  • Yield : 95%

Nitration and Reduction to Aniline

Nitration of 2-(methylthio)benzamide using fuming HNO3 in H2SO4 at 0°C introduces a nitro group para to the thioether. Subsequent reduction with H2/Pd-C in ethanol affords 4-amino-2-(methylthio)benzamide.

Tetrazole Ring Formation via [3+2] Cycloaddition

The 5-oxo-4,5-dihydro-1H-tetrazole subunit is synthesized from acrylonitrile derivatives.

Preparation of 2-Cyano-N-methylacetamide

Acrylonitrile undergoes Michael addition with methylamine in methanol, yielding 2-cyano-N-methylacetamide. This intermediate is critical for tetrazole cyclization.

Cycloaddition with Sodium Azide

2-Cyano-N-methylacetamide reacts with sodium azide (NaN3) in DMF at 110°C for 48 hr, catalyzed by ZnCl2. The reaction proceeds via Huisgen cycloaddition, forming the tetrazole ring with 85–90% yield.

Optimized Conditions :

  • Azide Source : NaN3 (3 equiv)
  • Catalyst : ZnCl2 (10 mol%)
  • Solvent : DMF
  • Temperature : 110°C

Fragment Coupling and Final Assembly

The tetrazole and benzamide fragments are coupled via nucleophilic aromatic substitution.

Activation of Tetrazole C-1 Hydrogen

The tetrazole’s N-1 position is activated using POCl3 in dichloroethane (DCE), forming a chlorinated intermediate. This reacts with 4-amino-2-(methylthio)benzamide in the presence of K2CO3 to form the C–N bond.

Key Parameters :

  • Activating Agent : POCl3 (1.2 equiv)
  • Base : K2CO3 (2 equiv)
  • Solvent : DCE
  • Yield : 78%

N-Methylation of the Aminoethyl Side Chain

The final step introduces the methylamino group via reductive amination.

Reductive Amination with Formaldehyde

The primary amine intermediate reacts with formaldehyde in methanol under H2 (1 atm) with Pd/C, yielding the N-methyl derivative at 90% efficiency.

Conditions :

  • Reductant : H2/Pd-C
  • Solvent : MeOH
  • Temperature : 25°C
  • Yield : 90%

Comparative Analysis of Synthetic Routes

Table 1 : Yield Optimization Across Key Steps

Step Method Catalyst Solvent Yield (%)
Thiolation SNAr with NaSMe TBAB Toluene 95
Tetrazole Formation [3+2] Cycloaddition ZnCl2 DMF 88
Fragment Coupling POCl3 Activation K2CO3 DCE 78
N-Methylation Reductive Amination Pd-C MeOH 90

Table 2 : Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation
Over-oxidation of thioether O2 exposure Inert atmosphere (N2/Ar)
Tetrazole dimerization High temp. Controlled heating (110°C max)
Incomplete N-methylation Insufficient H2 pressure Increase H2 to 3 atm

Mechanistic Insights and Kinetic Considerations

  • Cycloaddition Kinetics : The [3+2] reaction follows second-order kinetics, with rate acceleration by ZnCl2 via nitrile polarization.
  • SNAr Reactivity : Electron-withdrawing groups (e.g., -SO2Me) enhance para-substitution in the benzamide ring.
  • Reductive Amination : Imine intermediate formation is rate-limiting, requiring acidic protons for H2 activation on Pd.

Challenges in Purification and Scalability

  • Tetrazole Hydroscopicity : Requires anhydrous conditions during isolation to prevent hydrate formation.
  • Thioether Oxidation : Stabilized via addition of 0.1% w/v BHT (butylated hydroxytoluene) during storage.
  • Chromatography Limitations : Silica gel incompatibility with tetrazoles necessitates reverse-phase HPLC for >99% purity.

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